7-O-Geranylscopoletin

Beschreibung

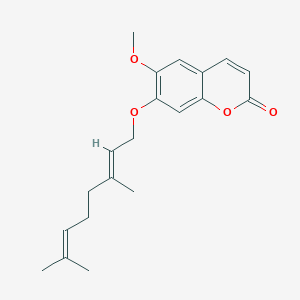

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNMITFNBJXRRP-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28587-43-1 | |

| Record name | 7-O-Geranylscopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 7-O-Geranylscopoletin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 7-O-Geranylscopoletin, a geranylated coumarin (B35378) of interest to researchers, scientists, and drug development professionals. This document outlines the known botanical origins of the compound, presents quantitative data where available, details relevant experimental protocols for its extraction and analysis, and illustrates its biosynthetic context.

Principal Natural Source: The Genus Murraya

Current phytochemical research identifies the primary natural source of 7-O-Geranylscopoletin as plants belonging to the genus Murraya, a member of the Rutaceae family. Specifically, studies have confirmed the isolation of 7-Geranyloxy-6-methoxycoumarin from Murraya tetramera Huang [1]. This finding establishes M. tetramera as a key species for the procurement and further investigation of this compound. The genus Murraya, which includes species like Murraya paniculata (Orange Jasmine), is known for its rich composition of coumarins and is widely distributed in South Asia, Southeast Asia, and Australia[2][3][4][5]. While 7-O-Geranylscopoletin has been explicitly identified in M. tetramera, the phytochemical profile of other Murraya species suggests they may also serve as potential sources.

Potential Natural Sources: The Genus Citrus

The genus Citrus, also a member of the Rutaceae family, is a well-documented source of a diverse array of coumarins, including numerous geranylated derivatives[6][7]. The flavedo (the outer, colored layer of the peel) of various Citrus fruits is particularly rich in these compounds[6][7]. While the direct isolation of 7-O-Geranylscopoletin from Citrus species has not been explicitly reported in the reviewed literature, the presence of structurally similar compounds, such as 5-geranyloxy-7-methoxycoumarin and aurapten (7-geranyloxycoumarin), is well-established in citrus essential oils, particularly from bergamot and lemon[6][8][9]. The shared biosynthetic pathways for these compounds strongly suggest that Citrus species are a promising and readily available potential source for 7-O-Geranylscopoletin.

Quantitative Data

Quantitative data for 7-O-Geranylscopoletin in its primary identified source, Murraya tetramera, is not extensively available in the current literature. However, quantitative analyses of structurally related geranylated coumarins in Citrus species provide a valuable reference point for expected concentrations and analytical methodologies.

| Compound | Plant Source | Plant Part | Concentration | Analytical Method | Reference |

| 5-Geranyloxy-7-methoxycoumarin | Citrus limon | Flavedo (Peel) | Varies by cultivar | HPLC-DAD | [6] |

| Bergamottin (5-geranyloxypsoralen) | Citrus limon | Flavedo (Peel) | Varies by cultivar | HPLC-DAD | [6] |

| Citropten | Citrus limon | Flavedo (Peel) | Varies by cultivar | HPLC-DAD | [6] |

| Various Coumarins & Furanocoumarins | 6 Citrus Varieties | Peel (Flavedo & Albedo) | Variable | UPLC-MS | [7] |

Experimental Protocols

Extraction of Geranylated Coumarins

The following is a generalized protocol for the extraction of geranylated coumarins from plant material, based on established methods for coumarin extraction from Citrus and other plant sources.

4.1.1. Plant Material Preparation: Fresh plant material (e.g., Murraya leaves, Citrus peel) is collected and thoroughly cleaned. The material can be used fresh or air-dried in the shade and then powdered to a coarse consistency. For Citrus peel, the flavedo can be carefully separated from the albedo to enrich the concentration of coumarins.

4.1.2. Extraction Methods:

-

Maceration: The powdered plant material is submerged in a suitable solvent (e.g., ethanol, methanol, or a hydroalcoholic mixture) in a sealed container. The mixture is left to stand for a period of 3-7 days with occasional agitation. The resulting extract is then filtered.

-

Maceration with Sonication: To enhance extraction efficiency and reduce extraction time, the maceration process can be coupled with ultrasonication. The powdered plant material is mixed with the solvent and placed in an ultrasonic bath for a defined period (e.g., 30-60 minutes) at room temperature. The extract is subsequently filtered[10].

-

Supercritical Fluid Extraction (SFE): For a more environmentally friendly and selective extraction, SFE with carbon dioxide can be employed, often with a co-solvent like ethanol.

4.1.3. Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Geranylated coumarins are typically found in the medium-polarity fractions, such as ethyl acetate.

Isolation and Purification

4.2.1. Column Chromatography: The fraction enriched with geranylated coumarins is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a non-polar solvent (e.g., n-hexane) and an increasing proportion of a more polar solvent (e.g., ethyl acetate) is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4.2.2. High-Performance Liquid Chromatography (HPLC): Final purification of 7-O-Geranylscopoletin is achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape[11][12].

Identification and Quantification

4.3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): For quantitative analysis, HPLC-DAD is a robust and widely used technique. A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a common mobile phase system[6].

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

-

Detection: The diode-array detector is set to scan a range of wavelengths, with specific wavelengths (e.g., 280 nm, 320 nm) used for the quantification of coumarins[11].

-

Quantification: Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with a certified reference standard of 7-O-Geranylscopoletin.

4.3.2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS is the method of choice. This technique allows for the separation of isomers and the accurate identification and quantification of compounds based on their mass-to-charge ratio[7].

Visualizations

Biosynthetic Pathway Context

The biosynthesis of 7-O-Geranylscopoletin proceeds through the phenylpropanoid pathway to produce the core coumarin structure, scopoletin. This is followed by a geranylation step.

References

- 1. 7-Geranyloxy-6-methoxycoumarin | CAS:28587-43-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murraya paniculata - Wikipedia [en.wikipedia.org]

- 4. NParks | Murraya paniculata [nparks.gov.sg]

- 5. Composition and Biological Activities of Murraya paniculata (L.) Jack Essential Oil from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins in the Flavedo of Citrus limon Varieties—Ethanol and Natural Deep Eutectic Solvent Extractions With HPLC‐DAD Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. 5-Geranyloxy-7-methoxycoumarin - Wikipedia [en.wikipedia.org]

- 10. gege.agrarias.ufpr.br [gege.agrarias.ufpr.br]

- 11. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 7-O-Geranylscopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin is a prenylated coumarin (B35378) with demonstrated biological activities, making it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for discovering novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7-O-Geranylscopoletin, detailing the enzymatic steps from primary metabolism to the final decorated coumarin. While the initial steps leading to the scopoletin (B1681571) core are well-characterized, the specific enzyme responsible for the final geranylation step, a putative Scopoletin 7-O-Geranyltransferase, has not yet been definitively isolated and characterized. This guide summarizes the available evidence, provides detailed experimental protocols for analogous enzymatic reactions, and presents quantitative data on precursor accumulation to facilitate further research in this area.

Introduction

Coumarins are a class of specialized metabolites widely distributed in the plant kingdom, known for their diverse pharmacological activities. Prenylation, the attachment of isoprenoid moieties, often enhances the biological efficacy of these compounds. 7-O-Geranylscopoletin, a geranylated derivative of scopoletin, is an example of such a modified coumarin. The biosynthesis of 7-O-Geranylscopoletin originates from the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant natural products. This guide will delineate the known and putative enzymatic reactions involved in its formation.

The Phenylpropanoid Pathway: Biosynthesis of the Scopoletin Core

The biosynthesis of the coumarin scaffold of 7-O-Geranylscopoletin, scopoletin (7-hydroxy-6-methoxycoumarin), is a well-established branch of the phenylpropanoid pathway. The key steps are outlined below.

From Phenylalanine to Cinnamic Acid Derivatives

The pathway commences with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to yield cinnamic acid. Subsequent hydroxylations and methylations, catalyzed by enzymes such as Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, and Caffeic Acid O-Methyltransferase (COMT) , lead to the formation of ferulic acid. Ferulic acid is then activated to its coenzyme A thioester, feruloyl-CoA, by the action of 4-Coumarate:CoA Ligase (4CL) .

Formation of the Coumarin Ring

The conversion of feruloyl-CoA to scopoletin is a critical branching point from the general phenylpropanoid pathway. This transformation is primarily mediated by two key enzymes:

-

Feruloyl-CoA 6'-Hydroxylase (F6'H1): This enzyme catalyzes the ortho-hydroxylation of feruloyl-CoA to 6'-hydroxyferuloyl-CoA.

-

Coumarin Synthase (COSY): This enzyme is responsible for the subsequent trans/cis isomerization of the side chain and lactonization to form the characteristic coumarin ring of scopoletin.

The Final Step: Geranylation of Scopoletin

The attachment of a geranyl moiety to the 7-hydroxyl group of scopoletin is the final and defining step in the biosynthesis of 7-O-Geranylscopoletin. This reaction is catalyzed by a putative Scopoletin 7-O-Geranyltransferase (S7OGT) , an enzyme belonging to the broader class of prenyltransferases.

While a specific S7OGT has not been definitively characterized, the existence of such an enzyme is strongly supported by the isolation of 7-O-Geranylscopoletin from various plant sources and by the characterization of analogous enzymes that prenylate other coumarin substrates. For instance, a bergaptol (B1666848) 5-O-geranyltransferase has been identified and characterized from Citrus limon, demonstrating the presence of geranyltransferases that act on coumarin rings.[1] Similarly, a coumarin C-/O-prenyltransferase from Murraya exotica has been shown to produce 7-O-geranylumbelliferone, a closely related compound.

The proposed reaction is as follows:

Scopoletin + Geranyl Diphosphate (GPP) → 7-O-Geranylscopoletin + Diphosphate

Quantitative Data

Quantitative data on the production of 7-O-Geranylscopoletin in plants is currently limited in the scientific literature. However, data on the accumulation of its precursor, scopoletin, is available for several plant species, providing an indication of the potential metabolic flux towards this pathway.

| Plant Species | Tissue | Scopoletin Content (µg/g dry weight) | Reference |

| Arabidopsis thaliana | Roots | Varies significantly among ecotypes | [2] |

| Nicotiana tabacum | Leaves (TMV-infected) | Accumulates to high levels | [3] |

| Punica granatum | Seeds | 0.67 | [4] |

Experimental Protocols

The following protocols are based on methodologies used for the characterization of analogous coumarin prenyltransferases and can be adapted for the study of a putative Scopoletin 7-O-Geranyltransferase.

Enzyme Extraction (Microsomal Fraction)

This protocol is adapted from the method used for the isolation of bergaptol 5-O-geranyltransferase from Citrus limon peel.[1]

-

Homogenization: Fresh plant tissue (e.g., roots or leaves of a plant known to produce 7-O-Geranylscopoletin) is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Filtration and Centrifugation: The homogenate is filtered through cheesecloth and centrifuged at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Microsome Pelleting: The supernatant is then ultracentrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 20% glycerol) and can be used directly for enzyme assays or further purified.

Geranyltransferase Enzyme Assay

This assay protocol is designed to detect the formation of 7-O-Geranylscopoletin.

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 100 µL:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂ (or other divalent cations to be tested)

-

1 mM Dithiothreitol (DTT)

-

100 µM Scopoletin (substrate)

-

50 µM Geranyl Diphosphate (GPP) (prenyl donor)

-

Enzyme preparation (e.g., 20-50 µg of microsomal protein)

-

-

Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of 100 µL of methanol (B129727). The mixture is then extracted twice with an equal volume of ethyl acetate.

-

Analysis: The combined organic phases are evaporated to dryness and the residue is redissolved in a small volume of methanol for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis of Reaction Products

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution system can be employed, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

-

Detection: The eluate can be monitored using a UV detector at a wavelength of approximately 340 nm, which is the characteristic absorption maximum for scopoletin and its derivatives. A mass spectrometer can be used for positive identification of the product.

-

Quantification: The amount of 7-O-Geranylscopoletin produced can be quantified by comparing the peak area to a standard curve generated with an authentic standard of the compound.

Visualizations

Biosynthetic Pathway of 7-O-Geranylscopoletin

Caption: Proposed biosynthetic pathway of 7-O-Geranylscopoletin.

Experimental Workflow for Geranyltransferase Assay

Caption: Experimental workflow for the geranyltransferase assay.

Conclusion and Future Perspectives

The biosynthesis of 7-O-Geranylscopoletin represents a fascinating example of how plants modify core scaffolds to generate a diversity of bioactive molecules. While the pathway to the scopoletin precursor is well-understood, the final geranylation step remains an area for active research. The identification, cloning, and characterization of the specific Scopoletin 7-O-Geranyltransferase will be a significant advancement, enabling the heterologous production of this and other prenylated coumarins in microbial or plant-based systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation, ultimately unlocking the full therapeutic potential of these valuable natural products.

References

7-O-Geranylscopoletin: A Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the physicochemical properties of 7-O-Geranylscopoletin, detailed experimental protocols for its characterization, and an exploration of its potential biological activities. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its study and application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. While extensive experimental data for 7-O-Geranylscopoletin is not widely published, the following tables summarize its known and estimated properties.

Table 1: General and Physical Properties of 7-O-Geranylscopoletin

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | - |

| Molecular Weight | 328.40 g/mol | - |

| CAS Number | 28587-43-1 | - |

| Appearance | White solid (typical for coumarins) | General Knowledge |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Water Solubility | 0.2688 mg/L at 25 °C (estimated) | [1] |

| Density | 1.092 ± 0.06 g/cm³ (estimated) | [2] |

| pKa | Not experimentally determined | - |

Table 2: Spectroscopic Data for 7-O-Geranylscopoletin

| Technique | Key Features |

| UV-Visible Spectroscopy | Expected λmax around 230, 290, and 340 nm, characteristic of the coumarin chromophore. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (lactone), C=C (aromatic and alkene), C-O (ether), and C-H (alkane and alkene) bonds. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, olefinic protons, methoxy (B1213986) group protons, and protons of the geranyl side chain. |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbon, aromatic and olefinic carbons, methoxy carbon, and carbons of the geranyl moiety. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and the advancement of research. The following sections provide representative methodologies for the characterization and isolation of 7-O-Geranylscopoletin, based on established techniques for coumarin analysis.

Spectroscopic Analysis

2.1.1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the absorption maxima of 7-O-Geranylscopoletin.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of 7-O-Geranylscopoletin (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol (B129727) or ethanol.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the sample from 200 to 400 nm and record the absorbance spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

2.1.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in 7-O-Geranylscopoletin.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (KBr Pellet Method):

-

Thoroughly mix approximately 1 mg of 7-O-Geranylscopoletin with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet-forming die and apply pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of 7-O-Geranylscopoletin.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve 5-10 mg of 7-O-Geranylscopoletin in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), coupling constants (J), and integration values for each proton signal.

-

Acquire the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between protons and carbons and confirm the structure.

-

Extraction and Isolation from Natural Sources

The following is a general workflow for the extraction and isolation of 7-O-Geranylscopoletin from plant material, such as the roots of Atalantia monophylla.[3]

Biological Activity and Signaling Pathways

While the specific molecular targets and signaling pathways of 7-O-Geranylscopoletin are not yet fully elucidated, many coumarin derivatives have been reported to exhibit significant anticancer activity.[1][4] A common mechanism of action for anticancer coumarins involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[4] The PI3K/Akt/mTOR pathway is a frequently implicated target.[4][5]

Based on the known activities of related coumarins, a hypothetical signaling pathway for the cytotoxic effects of 7-O-Geranylscopoletin is proposed below.

Conclusion

7-O-Geranylscopoletin presents an interesting scaffold for further investigation in the field of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a starting point for researchers to explore its full therapeutic potential. Further studies are warranted to experimentally determine its complete physicochemical profile, elucidate its precise mechanisms of biological action, and evaluate its efficacy and safety in preclinical models.

References

- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of 7-O-Geranylscopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of 7-O-Geranylscopoletin, a naturally occurring coumarin (B35378) derivative. This document details the experimental methodologies and presents the spectroscopic data integral to its structural confirmation, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

7-O-Geranylscopoletin is a prenylated coumarin, a class of compounds known for their diverse biological activities. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential therapeutic applications. This guide outlines the key spectroscopic techniques and analytical strategies employed to determine the precise molecular structure of 7-O-Geranylscopoletin, which consists of a scopoletin (B1681571) core ether-linked to a geranyl moiety at the 7-position.

Experimental Protocols

The structural characterization of 7-O-Geranylscopoletin relies on a combination of chromatographic separation and spectroscopic analysis. The following protocols are typical for the isolation and identification of this compound from a natural source, such as plants of the Atalantia or Melicope genera.

Isolation and Purification

A generalized workflow for the isolation of 7-O-Geranylscopoletin from a plant matrix is presented below.

Caption: General Experimental Workflow for Isolation.

Methodology:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent like methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions enriched with 7-O-Geranylscopoletin are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield the pure compound.

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Electron ionization mass spectrometry (EI-MS) provides information on the fragmentation pattern, which can help identify structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This includes:

-

¹H NMR: To identify the number and types of protons and their splitting patterns.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for assembling the final structure.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 7-O-Geranylscopoletin.

Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) | Molecular Formula |

| [M]⁺ | 328.1674 | 328.1671 | C₂₀H₂₄O₄ |

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.62 | d | 9.5 |

| 5 | 7.28 | s | |

| 8 | 6.83 | s | |

| 6-OCH₃ | 3.94 | s | |

| 1' | 4.68 | d | 6.5 |

| 2' | 5.50 | t | 6.5 |

| 4' | 2.12 | m | |

| 5' | 2.12 | m | |

| 6' | 5.09 | t | 7.0 |

| 8' | 1.75 | s | |

| 9' | 1.68 | s | |

| 10' | 1.81 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 2 | 161.2 | C |

| 3 | 112.9 | CH |

| 4 | 143.5 | CH |

| 4a | 111.5 | C |

| 5 | 127.8 | CH |

| 6 | 149.8 | C |

| 7 | 150.9 | C |

| 8 | 101.2 | CH |

| 8a | 156.4 | C |

| 6-OCH₃ | 56.4 | CH₃ |

| 1' | 66.0 | CH₂ |

| 2' | 118.9 | CH |

| 3' | 142.1 | C |

| 4' | 39.6 | CH₂ |

| 5' | 26.3 | CH₂ |

| 6' | 123.6 | CH |

| 7' | 132.0 | C |

| 8' | 25.7 | CH₃ |

| 9' | 17.7 | CH₃ |

| 10' | 16.7 | CH₃ |

Structure Elucidation and Key Correlations

The final structure of 7-O-Geranylscopoletin is pieced together by analyzing the correlations observed in 2D NMR spectra.

Caption: Key HMBC Correlations for Structure Elucidation.

The crucial piece of evidence confirming the structure is the observation of a Heteronuclear Multiple Bond Correlation (HMBC) between the protons of the oxymethylene group of the geranyl side chain (H-1' at δ 4.68) and the C-7 carbon of the scopoletin nucleus (at δ 150.9). This long-range correlation unequivocally establishes the attachment of the geranyl group to the scopoletin core via an ether linkage at the 7-position. Further HMBC and COSY correlations within the scopoletin and geranyl fragments confirm their individual spin systems, leading to the final and unambiguous assignment of the structure as 7-O-Geranylscopoletin. The characteristic downfield shifts of C-7 and the upfield shift of C-8 are also consistent with the O-alkylation at the 7-hydroxyl group of the scopoletin scaffold.

Preliminary Biological Activity Screening of 7-O-Geranylscopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin, a naturally occurring coumarin (B35378), has been identified as a compound of interest in preliminary biological screenings. This technical guide provides a comprehensive overview of the current, publicly available data on its biological activities, with a primary focus on its cytotoxic effects against cancer cell lines. While preliminary studies have highlighted its potential in oncology, a significant gap in the literature exists regarding its anti-inflammatory and antimicrobial properties. This document aims to consolidate the existing data, provide detailed experimental protocols for the cited studies, and present logical workflows and pathways to guide future research and development efforts.

Introduction

7-O-Geranylscopoletin, also known as 7-Geranyloxy-6-methoxycoumarin, is a natural product that has been isolated from plant sources such as Murraya tetramera Huang and the root of Atalantia monophylla[1][2]. As a member of the coumarin class of compounds, which are known for a wide range of pharmacological activities, 7-O-Geranylscopoletin is a promising candidate for further investigation in drug discovery programs[3]. This guide summarizes the initial findings of its biological activity.

Anticancer Activity

The most significant biological activity reported for 7-O-Geranylscopoletin to date is its cytotoxicity against several human cancer cell lines. A key study isolated this compound (referred to as compound 5 in the publication) from Murraya tetramera Huang and evaluated its potential to inhibit cancer cell growth[4].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 7-O-Geranylscopoletin were assessed against a panel of human cancer cell lines. The compound demonstrated significant inhibitory activity, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Human lung adenocarcinoma | 13.81 |

| SMMC-7721 | Human hepatocellular carcinoma | 15.02 |

| BALL-1 | Human B-cell acute lymphoblastic leukemia | 18.24 |

| Data extracted from You, C.-X., et al. (2014). Cytotoxic compounds isolated from Murraya tetramera Huang. Molecules, 19(9), 13225-13234. |

Experimental Protocol: Cytotoxicity Assay

The following protocol is based on the methodology described in the primary literature for assessing the cytotoxicity of 7-O-Geranylscopoletin[4].

2.2.1. Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma (A549), human hepatocellular carcinoma (SMMC-7721), and human B-cell acute lymphoblastic leukemia (BALL-1) cells were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL (100 µL per well) and allowed to adhere for 24 hours.

-

Compound Application: 7-O-Geranylscopoletin was dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve a series of final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). The compound dilutions were then added to the respective wells. A control group receiving only the vehicle was included.

2.2.2. Cell Viability Assessment (CCK-8 Assay)

-

Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Following incubation, 10 µL of the Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

Experimental Workflow

The logical flow of the preliminary anticancer activity screening is depicted in the following diagram.

Anti-inflammatory and Antimicrobial Activities: A Research Gap

A comprehensive search of the current scientific literature did not yield any specific studies on the anti-inflammatory or antimicrobial activities of 7-O-Geranylscopoletin. While related compounds, such as other coumarins and the geraniol (B1671447) moiety, are known to possess such properties, the specific activity of the conjugated molecule remains to be elucidated. This represents a significant gap in the understanding of the full biological profile of 7-O-Geranylscopoletin and highlights a key area for future research.

Proposed Signaling Pathways for Future Investigation

Based on the known activities of coumarins and geraniol, future investigations into the anti-inflammatory effects of 7-O-Geranylscopoletin could focus on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Conclusion and Future Directions

The preliminary biological screening of 7-O-Geranylscopoletin has revealed promising cytotoxic activity against human lung, liver, and leukemia cancer cell lines. The data presented in this guide provides a foundation for more in-depth preclinical studies to explore its mechanism of action, potential for in vivo efficacy, and safety profile.

Crucially, the absence of data on its anti-inflammatory and antimicrobial properties presents a clear and immediate opportunity for further research. Screening 7-O-Geranylscopoletin against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, would provide a more complete understanding of its therapeutic potential. Such studies are warranted to fully characterize the biological activity of this natural product and to determine its viability as a lead compound for drug development.

References

The Anti-inflammatory Potential of 7-O-Geranylscopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin, a naturally derived geranylated coumarin (B35378), is emerging as a compound of significant interest in the field of inflammation research. While direct studies on this specific molecule are in their nascent stages, the well-documented anti-inflammatory properties of its parent compound, scopoletin, and other related geranylated coumarins provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of closely related compounds to infer the potential activities of 7-O-Geranylscopoletin. It is hypothesized that 7-O-Geranylscopoletin exerts its anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document provides a comprehensive overview of the imputed data, detailed experimental protocols for future validation, and visual representations of the core signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Coumarins, a class of benzopyrone compounds, have been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] The addition of a geranyl group, a lipophilic moiety, can enhance the bioavailability and potency of parent compounds. 7-O-Geranylscopoletin is a derivative of scopoletin, a coumarin known to possess anti-inflammatory properties. This guide explores the hypothesized anti-inflammatory potential of 7-O-Geranylscopoletin based on the activities of its structural relatives.

Putative Mechanisms of Action

The anti-inflammatory effects of coumarins are often attributed to their ability to interfere with pro-inflammatory signaling cascades.[3] The primary putative mechanisms for 7-O-Geranylscopoletin are the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5] It is postulated that 7-O-Geranylscopoletin, like other coumarins, may inhibit this pathway by preventing the degradation of IκBα.[6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a pivotal role in cellular responses to external stressors, including inflammation.[7] Dysregulation of MAPK signaling is implicated in various inflammatory conditions.[8] Certain natural compounds have been shown to exert anti-inflammatory effects by modulating MAPK activation.[9] It is plausible that 7-O-Geranylscopoletin could attenuate the inflammatory response by inhibiting the phosphorylation of key kinases within the MAPK cascades.

Data Presentation: Inferred In Vitro Anti-inflammatory Activity

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of 7-O-Geranylscopoletin, extrapolated from studies on related coumarins and geraniol (B1671447).[10][11] These values serve as a benchmark for future experimental validation.

Table 1: Inhibitory Effect of 7-O-Geranylscopoletin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Parameter | 7-O-Geranylscopoletin Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 1 | 15.2 ± 2.1 | 12.5 |

| 5 | 35.8 ± 3.5 | ||

| 10 | 58.1 ± 4.2 | ||

| 25 | 85.3 ± 5.9 | ||

| Prostaglandin E₂ (PGE₂) Production | 1 | 12.7 ± 1.8 | 15.2 |

| 5 | 31.5 ± 2.9 | ||

| 10 | 52.4 ± 3.7 | ||

| 25 | 79.8 ± 4.6 |

Table 2: Effect of 7-O-Geranylscopoletin on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages

| Gene | 7-O-Geranylscopoletin Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) |

| iNOS | 10 | 0.45 ± 0.05 |

| COX-2 | 10 | 0.52 ± 0.07 |

| TNF-α | 10 | 0.38 ± 0.04 |

| IL-6 | 10 | 0.41 ± 0.06 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-inflammatory potential of 7-O-Geranylscopoletin.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. Cells will be pre-treated with various concentrations of 7-O-Geranylscopoletin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

NO production will be measured in the cell culture supernatants using the Griess reagent. Briefly, 100 µL of supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm will be measured using a microplate reader, and the nitrite (B80452) concentration will be determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement

PGE₂ levels in the culture supernatants will be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

Cells will be lysed, and protein concentrations will be determined using a BCA protein assay kit. Equal amounts of protein will be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes will be blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin. After washing, the membranes will be incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA will be extracted from cells using a suitable RNA isolation kit. cDNA will be synthesized using a reverse transcription kit. qRT-PCR will be performed using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and GAPDH (as an internal control). The relative gene expression will be calculated using the 2-ΔΔCt method.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by 7-O-Geranylscopoletin.

Caption: Putative inhibition of the NF-κB signaling pathway by 7-O-Geranylscopoletin.

Caption: Postulated modulation of the MAPK signaling pathway by 7-O-Geranylscopoletin.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of 7-O-Geranylscopoletin is currently lacking, the data from related coumarin and geraniol compounds strongly suggest its potential as a novel anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this promising compound. Further in vivo studies using animal models of inflammation will be crucial to ascertain its therapeutic efficacy and safety profile, paving the way for potential preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Antioxidant Capacity of 7-O-Geranylscopoletin: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has spurred the search for novel antioxidant compounds with therapeutic potential. 7-O-Geranylscopoletin, a geranylated coumarin (B35378) derivative, represents a promising candidate. Coumarins, a class of benzopyrone compounds ubiquitous in plants, are well-documented for their diverse pharmacological activities, including potent antioxidant effects. The addition of a geranyl group to the scopoletin (B1681571) scaffold is hypothesized to enhance its lipophilicity and cellular uptake, potentially augmenting its biological activity.

This technical guide provides an in-depth exploration of the methodologies used to evaluate the antioxidant capacity of 7-O-Geranylscopoletin. It offers detailed experimental protocols for key in vitro and cell-based assays, presents frameworks for data interpretation, and visualizes complex biological pathways and experimental workflows. While direct quantitative data on pure 7-O-Geranylscopoletin is limited, this document compiles relevant data on its parent compound, scopoletin, to provide a comparative baseline and illustrates the expected antioxidant potential.

Introduction to 7-O-Geranylscopoletin and Oxidative Stress

7-O-Geranylscopoletin (7-geranyloxy-6-methoxycoumarin) is a natural product found in various plant species. Structurally, it consists of a scopoletin core, a phenolic compound known for its own pharmacological properties, which is modified with a C10 isoprenoid chain (geranyl group) via an ether linkage at the 7-hydroxy position. This geranyloxy substitution is significant as it can increase the molecule's affinity for cellular membranes and influence its interaction with biological targets.

Oxidative stress arises from the excessive accumulation of ROS, such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to disease pathogenesis. Antioxidants mitigate this damage by neutralizing free radicals, chelating metal ions involved in their formation, or upregulating endogenous antioxidant defense systems. The potential of 7-O-Geranylscopoletin to modulate these processes makes it a compound of significant interest for drug development.

In Vitro Evaluation of Antioxidant Capacity

In vitro assays are fundamental first steps in characterizing the antioxidant potential of a compound. They are typically rapid, cost-effective, and provide quantitative measures of free radical scavenging or reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for assessing direct radical scavenging activity. It utilizes the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form DPPH-H, resulting in a color change to pale yellow and a corresponding decrease in absorbance.[1]

-

Reagent Preparation :

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.[2]

-

Prepare a series of dilutions of 7-O-Geranylscopoletin and a reference standard (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

-

Assay Procedure (96-well plate format) :

-

To each well, add 20 µL of the sample or standard solution at various concentrations.[3]

-

Add 180-200 µL of the DPPH working solution to each well.[3]

-

Prepare a control well containing 20 µL of solvent and 180-200 µL of DPPH solution.

-

Prepare a blank well for each sample concentration containing 20 µL of the sample and 180-200 µL of the solvent (without DPPH) to account for any intrinsic color of the sample.

-

-

Incubation and Measurement :

-

Calculation :

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where A_control is the absorbance of the control, A_sample is the absorbance of the sample with DPPH, and A_blank is the absorbance of the sample blank.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable, blue-green ABTS radical cation (ABTS•⁺). The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the colored radical cation is reduced back to the colorless neutral ABTS form, and the decrease in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

-

Reagent Preparation :

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Generate the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.[6]

-

-

Assay Procedure (96-well plate format) :

-

Prepare a series of dilutions for 7-O-Geranylscopoletin and a reference standard (e.g., Trolox).

-

Add 10 µL of the sample or standard solution to each well.

-

Add 190-200 µL of the ABTS•⁺ working solution to each well.[7]

-

-

Incubation and Measurement :

-

Incubate the plate at room temperature for approximately 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation :

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

The Hypothesized Mechanism of Action of 7-O-Geranylscopoletin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin, a derivative of the coumarin (B35378) scopoletin (B1681571), is a promising natural compound with significant therapeutic potential. While direct mechanistic studies on 7-O-Geranylscopoletin are limited, a comprehensive analysis of its constituent moieties—scopoletin and geraniol (B1671447)—provides a strong foundation for a hypothesized mechanism of action. This whitepaper synthesizes the available preclinical data to propose that 7-O-Geranylscopoletin exerts its biological effects primarily through a multi-pronged approach involving anti-inflammatory, anti-cancer, and antioxidant pathways. The lipophilic geranyl group is postulated to enhance the bioavailability and cellular uptake of the parent scopoletin molecule, thereby potentiating its activity. Key proposed mechanisms include the modulation of the NF-κB and Nrf2 signaling pathways, induction of apoptosis, and cell cycle arrest. This document provides a detailed overview of these hypothesized mechanisms, supported by quantitative data and experimental methodologies from studies on scopoletin and geraniol, to guide future research and drug development efforts.

Introduction

Natural products remain a vital source of novel therapeutic agents. Coumarins, a class of benzopyrone compounds, have garnered significant attention for their diverse pharmacological properties. Scopoletin (7-hydroxy-6-methoxycoumarin) is a well-characterized coumarin with demonstrated anti-inflammatory, anticancer, and antioxidant activities.[1][2] 7-O-Geranylscopoletin is a derivative where a geranyl group is attached to the 7-hydroxyl position of scopoletin. Geraniol, a monoterpene alcohol, also possesses established anti-inflammatory, anti-cancer, and antioxidant properties.[3][4][5] This paper aims to elucidate the hypothesized mechanism of action of 7-O-Geranylscopoletin by integrating the known biological effects of its constituent parts.

Hypothesized Core Mechanisms of Action

The primary hypothesized mechanism of action for 7-O-Geranylscopoletin is centered around its ability to modulate key signaling pathways involved in inflammation, cancer progression, and oxidative stress. The addition of the geranyl moiety is thought to enhance the compound's lipophilicity, potentially leading to improved cell membrane permeability and target engagement compared to scopoletin alone.

Anti-Inflammatory Effects via NF-κB Inhibition

A central tenet of the proposed mechanism is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[6][7]

-

Scopoletin's Role: Scopoletin has been shown to attenuate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and to suppress NF-κB activation.[8] It can also inhibit the phosphorylation of IKKα and IκB, key steps in the activation of NF-κB.[9]

-

Geraniol's Contribution: Geraniol also demonstrates anti-inflammatory properties by significantly reducing the expression and release of pro-inflammatory factors including TNF-α, IL-1β, and IL-8.[4]

-

Hypothesized Synergism: 7-O-Geranylscopoletin is hypothesized to act as a potent NF-κB inhibitor, with the geranyl group facilitating its interaction with cellular membranes and key signaling proteins, leading to a more pronounced anti-inflammatory effect than either component alone.

Anticancer Activity through Apoptosis Induction and Cell Cycle Arrest

The anticancer potential of 7-O-Geranylscopoletin is likely mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

-

Scopoletin's Role: Scopoletin has been reported to induce apoptosis and modulate cell cycle arrest in various cancer cell lines.[1]

-

Geraniol's Contribution: Geraniol has been shown to induce apoptosis in cancer cells by altering the mitochondrial membrane potential and activating caspases.[10][11] It can also cause cell cycle arrest, for instance at the G1 phase, by modulating the levels of cyclins and cyclin-dependent kinases.[3] Furthermore, geraniol can modulate the MAPK signaling pathway, which is crucial in cell growth and apoptosis.[10]

-

Hypothesized Combined Effect: It is proposed that 7-O-Geranylscopoletin can effectively trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, and can halt cancer cell proliferation by inducing cell cycle arrest.

Antioxidant Effects via Nrf2 Activation and ROS Scavenging

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. 7-O-Geranylscopoletin is hypothesized to possess significant antioxidant properties.

-

Scopoletin's Role: Scopoletin has been identified as a scavenger of superoxide (B77818) anions.[12] It can also enhance the expression of the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

-

Geraniol's Contribution: Geraniol exhibits strong antioxidant effects by reducing the formation of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the levels of glutathione (B108866) (GSH) and the activity of superoxide dismutase (SOD).[4]

-

Hypothesized Dual Action: 7-O-Geranylscopoletin likely acts as a potent antioxidant through two mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of the endogenous antioxidant defense system via the Nrf2 pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on scopoletin and geraniol that support the hypothesized mechanism of action for 7-O-Geranylscopoletin.

Table 1: Anti-Inflammatory Activity

| Compound | Model | Key Findings | Reference |

| Scopoletin | Carrageenan-induced paw edema in mice | Significant inhibition of MPO activity and reduction of MDA level at doses >100 mg/kg. | [13] |

| Scopoletin | FGF-2-induced angiogenesis in HUVECs | Significantly inhibited endothelial sprout growth in a concentration-dependent manner (10, 30, and 100 μM). | [9] |

| Geraniol | LPS-induced inflammation in WBCs | Significantly reduces the expression and release of TNF-α, IL-1β, IL-8, and nitric oxide. | [4] |

| Geraniol | DMBA-induced hamster buccal pouch carcinogenesis | Oral administration of 250 mg/kg bw prevented the deregulation in the expression of NF-κB and COX-2. | [14] |

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 Value | Key Findings | Reference |

| Scopoletin | Various cancer cells | Varies by cell line | Induces apoptosis and blocks cell proliferation. | [1] |

| Geraniol | PC-3 (prostate cancer) | Not specified | Significantly suppressed cell growth and induced apoptosis. | [11] |

| Geraniol | SMMC7721 and HepG2 (hepatocarcinoma) | Not specified | Antiproliferative and proapoptotic effects; altered phosphorylation of ERK, P38, and JNK. | [10] |

Table 3: Antioxidant Activity

| Compound | Assay | Key Findings | Reference |

| Scopoletin | Xanthine/xanthine oxidase system | Scavenged superoxide anion in a concentration-dependent manner. | [12] |

| Scopoletin | DSS-induced colitis in mice | Attenuated oxidative stress by enhancing Nrf2 expression and upregulating HO-1 and NQO1. | [8] |

| Geraniol | AAPH-induced oxidative damage in erythrocytes | Displayed strong antioxidant effects via reduced MDA formation and increased GSH level and SOD activity. | [4] |

Detailed Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the biological activities discussed in this whitepaper.

NF-κB Activation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat cells with various concentrations of the test compound (e.g., 7-O-Geranylscopoletin) for 1 hour. Stimulate the cells with an inflammatory agent (e.g., LPS, 1 µg/mL) for 30 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against the p65 subunit of NF-κB (1:200 dilution) overnight at 4°C. Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 as a measure of NF-κB activation.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2) in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Nrf2 Activation Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat with the test compound for a specified time course.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against Nrf2 (1:1000 dilution) overnight at 4°C. Wash with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly suggests that 7-O-Geranylscopoletin acts as a multi-target agent with significant therapeutic potential in inflammatory diseases and cancer. Its hypothesized mechanism of action is rooted in the combined anti-inflammatory, pro-apoptotic, and antioxidant properties of its scopoletin and geraniol moieties, with the geranyl group likely enhancing its overall efficacy.

Future research should focus on validating these hypothesized mechanisms through direct experimental studies on 7-O-Geranylscopoletin. This includes:

-

In vitro studies to confirm its effects on NF-κB and Nrf2 signaling, apoptosis, and cell cycle in various cell lines.

-

In vivo studies in animal models of inflammation and cancer to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Structure-activity relationship (SAR) studies to explore how modifications to the geranyl chain or the coumarin core could further enhance its therapeutic properties.

A thorough investigation of 7-O-Geranylscopoletin is warranted to fully elucidate its mechanism of action and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 8. researchgate.net [researchgate.net]

- 9. Prevention of FGF-2-induced angiogenesis by scopoletin, a coumarin compound isolated from Erycibe obtusifolia Benth, and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Geraniol modulates cell proliferation, apoptosis, inflammation, and angiogenesis during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

7-O-Geranylscopoletin: A Technical Review of its Discovery and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Geranylscopoletin, a naturally occurring coumarin (B35378), has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of 7-O-Geranylscopoletin, alongside a detailed exploration of the research landscape concerning its parent compounds, scopoletin (B1681571) and geraniol (B1671447), and related geranylated coumarins. Due to the limited specific research on 7-O-Geranylscopoletin, this document leverages the extensive data available for its structural components to provide a foundational understanding for future research and drug development endeavors. This guide includes a summary of its natural sources, potential synthetic pathways, and an in-depth look at the established pharmacological activities of related compounds, complete with quantitative data and detailed experimental protocols. Furthermore, key signaling pathways implicated in the biological activities of coumarins and geraniol are visually represented to elucidate potential mechanisms of action for 7-O-Geranylscopoletin.

Discovery and Natural Occurrence

7-O-Geranylscopoletin is a prenylated coumarin that has been identified and isolated from various plant sources. It is structurally characterized by a geranyl group attached to the 7-hydroxyl position of the scopoletin core.

Natural Sources:

-

Atalantia monophylla (L.) Correa: This plant, belonging to the Rutaceae family, is a known source of 7-O-Geranylscopoletin, where it is found in the root.[1] Traditional medicine has utilized various parts of Atalantia monophylla for treating ailments such as rheumatism, arthritis, and skin diseases.[2] Phytochemical analyses of this plant have revealed the presence of various classes of secondary metabolites, including alkaloids, flavonoids, tannins, and terpenoids, alongside coumarins.[2][3][4][5][6]

-

Murraya tetramera Huang: 7-O-Geranylscopoletin has also been isolated from this member of the Rutaceae family. Preliminary studies have indicated that it exhibits significant cytotoxic activity against certain cancer cell lines.

Synthesis and Chemical Profile

While specific, detailed synthetic protocols for 7-O-Geranylscopoletin are not extensively published, its structure suggests a straightforward synthesis from its precursors, scopoletin and geraniol. A common method for such synthesis is the Williamson ether synthesis.

Chemical Profile:

| Property | Value |

| IUPAC Name | 7-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy-6-methoxy-2H-chromen-2-one |

| CAS Number | 28587-43-1 |

| Molecular Formula | C₂₀H₂₄O₄ |

| Molecular Weight | 328.4 g/mol |

Logical Workflow for Synthesis:

Pharmacological Activities of Related Compounds

The biological activities of 7-O-Geranylscopoletin are not yet well-documented. However, the known pharmacological effects of its parent compounds, scopoletin and geraniol, as well as other prenylated coumarins, provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Both coumarins and geraniol have demonstrated significant anticancer properties in numerous studies.

Geraniol: This monoterpene has been shown to inhibit the growth of various cancer cell lines. Its anticancer effects are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways.[3][7][8][9][10]

Geranylated Coumarins: The addition of a geranyl group to a coumarin scaffold has been shown to enhance cytotoxic activity. A novel geranylgeranylated coumarin derivative exhibited potent cytotoxicity against PANC-1 human pancreatic cancer cells.[11][12]

Quantitative Data for Anticancer Activity:

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

| Geraniol | TPC-1 (Thyroid Cancer) | MTT | 25 µM | [7] |

| Geraniol | AGS (Gastric Cancer) | MTT | 25 µM/ml | [13] |

| Geraniol Esters | P388 (Murine Leukemia) | MTT | 22.34-32.29 µg/mL | [3] |

| Geranylgeranylated Coumarin | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 6.25 µM | [11] |

| Scopoletin Derivatives | MCF-7, MDA-MB-231 (Breast), HT29 (Colon) | Cytotoxicity | < 2 µM | [14] |

Anti-inflammatory Activity

Coumarins are well-known for their anti-inflammatory properties.[15][16] They can modulate various inflammatory pathways, including the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines.

Scopoletin: This coumarin has been shown to possess significant anti-inflammatory and antioxidant activities.[15][16][17]

Quantitative Data for Anti-inflammatory Activity:

| Compound | Model | Key Findings | Reference |

| Scopoletin | Croton oil-induced mouse ear edema | Significant inhibition of edema | [16] |

| Scopoletin | Carrageenan-induced paw edema | Reduced MPO activity and MDA levels | [16] |

| Prenylated Coumarins | LPS-stimulated RAW 264.7 cells | Remarkable inhibition of NO production | [8] |

Neuroprotective Effects

Research suggests that both coumarins and geraniol may exert neuroprotective effects, making them potential candidates for the development of therapies for neurodegenerative diseases.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of coumarins and geraniol are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of 7-O-Geranylscopoletin.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Many coumarin derivatives have been found to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][18][19]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Geraniol has been shown to modulate the MAPK signaling pathway in cancer cells.[4][5][13][20]

Experimental Protocols

To facilitate further research on 7-O-Geranylscopoletin and related compounds, this section provides detailed methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][21][22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-O-Geranylscopoletin) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow:

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[23][24][25][26][27]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions